molecular formula C10H22N6O4S3-2 B11815824 Thiomorpholine-4-carboximidamide;sulfate

Thiomorpholine-4-carboximidamide;sulfate

Cat. No.: B11815824
M. Wt: 386.5 g/mol
InChI Key: PLJYCGHHHFRXIC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomorpholine-4-carboximidamide sulfate typically involves the reaction of thiomorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of thiomorpholine-4-carboximidamide sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-4-carboximidamide sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Thiomorpholine-4-carboximidamide sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiomorpholine-4-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Thiomorpholine-4-carboximidamide hydrobromide
  • Thiomorpholine-4-carboximidamide hydroiodide
  • Thiomorpholine-4-carboximidamide hydrochloride

Comparison

Thiomorpholine-4-carboximidamide sulfate is unique in its sulfate form, which may confer different solubility and stability properties compared to its hydrobromide, hydroiodide, and hydrochloride counterparts. These differences can affect its reactivity and suitability for various applications .

Properties

Molecular Formula

C10H22N6O4S3-2

Molecular Weight

386.5 g/mol

IUPAC Name

thiomorpholine-4-carboximidamide;sulfate

InChI

InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)/p-2

InChI Key

PLJYCGHHHFRXIC-UHFFFAOYSA-L

Canonical SMILES

C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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